H-Gly-Pro-Arg-Pro-Pro-NH2

Vue d'ensemble

Description

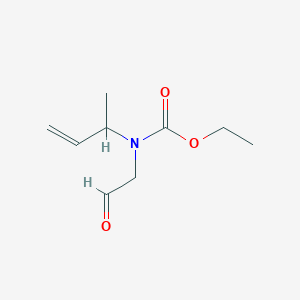

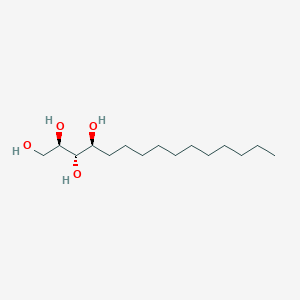

“H-Gly-Pro-Arg-Pro-Pro-NH2” is a peptide that mimics the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein . It inhibits the early stages of fibrin polymerization by preventing the degradation of fibrinogen and fragment D .

Synthesis Analysis

The peptide “H-Gly-Pro-Arg-Pro-Pro-NH2” can be synthesized in laboratories and is available for purchase from various chemical suppliers . The molecular formula of this peptide is C18H32N8O4 and it has a molecular weight of 424.5 .Chemical Reactions Analysis

The peptide “H-Gly-Pro-Arg-Pro-Pro-NH2” is involved in the process of fibrin polymerization . It inhibits the early stages of this process by preventing the degradation of fibrinogen and fragment D .Applications De Recherche Scientifique

Structural Analysis and Conformation : The 1H nuclear magnetic resonance (NMR) spectra of several fibrinogen-like oligopeptides, including similar sequences to H-Gly-Pro-Arg-Pro-Pro-NH2, were recorded to understand their preferred conformations in solution. These peptides showed a mixture of cis and trans isomers and structural features like a type II beta turn (von Dreele, Rae, & Scheraga, 1978).

Peptide Inhibition and Bioactivity : A study on the cleavage of substance P by a post-proline cleaving enzyme isolated from bovine brain revealed insights into the bioactivity of similar peptides. The cleavage produced N-terminal and C-terminal fragments with distinct biological activities (Blumberg, Teichberg, Charli, Hersh, & McKelvy, 1980).

Fibrin Polymerization Inhibition : Analogs of Gly-Pro-Arg-Pro, resembling H-Gly-Pro-Arg-Pro-Pro-NH2, were synthesized and evaluated for their ability to inhibit fibrin polymerization and prolong clotting time. Certain analogs showed significant activity in these assays, providing insights into their potential therapeutic applications (Hsieh, Mudd, & Wilner, 1981).

Collagen Triple-helix Stability : Research on host-guest peptides containing Gly-Pro-Arg showed that this triplet, similar to H-Gly-Pro-Arg-Pro-Pro-NH2, is as stabilizing as Gly-Pro-Hyp in a collagen triple-helix environment. This study highlights the structural importance of these sequences in collagen (Yang, Chan, Kirkpatrick, Ramshaw, & Brodsky, 1997).

Degradation and Stability in Biological Systems : The degradation of similar peptides by human serum and other species' sera was studied, showing varying degrees of hydrolysis. This research provides insights into the stability and breakdown of such peptides in biological systems (Walter, Neidle, & Marks, 1975).

Collagen-like Polypeptide Structures : The crystal and molecular structure of a collagen-like polypeptide (Pro-Pro-Gly)10 was determined, which contributes to understanding the structure and stability of collagen-related sequences (Okuyama, Arnott, Takayanagi, & Kakudo, 1981).

Mécanisme D'action

Propriétés

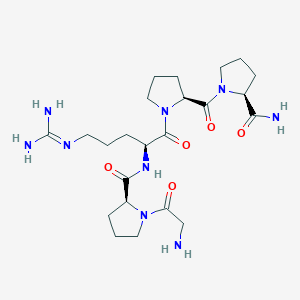

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N9O5/c24-13-18(33)30-10-3-7-16(30)20(35)29-14(5-1-9-28-23(26)27)21(36)32-12-4-8-17(32)22(37)31-11-2-6-15(31)19(25)34/h14-17H,1-13,24H2,(H2,25,34)(H,29,35)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMYDPMCILXJQF-QAETUUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-Pro-Arg-Pro-Pro-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B149540.png)

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B149598.png)